molecular formula C14H23NO3S2 B14705275 2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate CAS No. 23509-58-2

2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate

Cat. No.: B14705275
CAS No.: 23509-58-2
M. Wt: 317.5 g/mol
InChI Key: FCKYDENAUOZGHB-UHFFFAOYSA-N
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Description

2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is a complex organic compound featuring a thiazolidine ring, a cyclohexyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate typically involves the formation of the thiazolidine ring followed by the introduction of the cyclohexyl and acetate groups. One common synthetic route includes the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the acetate ester can facilitate cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is unique due to its combination of a thiazolidine ring with a cyclohexyl group and an acetate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

23509-58-2

Molecular Formula

C14H23NO3S2

Molecular Weight

317.5 g/mol

IUPAC Name

2-(3-cyclohexyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate

InChI

InChI=1S/C14H23NO3S2/c1-10(16)18-9-8-12-14(2,17)15(13(19)20-12)11-6-4-3-5-7-11/h11-12,17H,3-9H2,1-2H3

InChI Key

FCKYDENAUOZGHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1C(N(C(=S)S1)C2CCCCC2)(C)O

Origin of Product

United States

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